molecular formula C9H13O4P B14702210 Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester CAS No. 15286-19-8

Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester

Cat. No.: B14702210
CAS No.: 15286-19-8
M. Wt: 216.17 g/mol
InChI Key: OPDVSBXFRVFBFU-UHFFFAOYSA-N
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Description

Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester, also known as dimethyl 4-methoxyphenyl phosphate, is an organophosphorus compound with the molecular formula C9H13O5P. This compound is characterized by the presence of a phosphonic acid ester group attached to a 4-methoxyphenyl ring. It is commonly used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (4-methoxyphenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with 4-methoxyphenol in the presence of methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:

Phosphonic acid+4-methoxyphenol+MethanolDimethyl 4-methoxyphenyl phosphate+Water\text{Phosphonic acid} + \text{4-methoxyphenol} + \text{Methanol} \rightarrow \text{Dimethyl 4-methoxyphenyl phosphate} + \text{Water} Phosphonic acid+4-methoxyphenol+Methanol→Dimethyl 4-methoxyphenyl phosphate+Water

The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, (4-methoxyphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphonic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phenyl phosphate
  • Dimethyl 4-hydroxyphenyl phosphate
  • Dimethyl 4-chlorophenyl phosphate

Uniqueness

Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .

Properties

CAS No.

15286-19-8

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-methoxybenzene

InChI

InChI=1S/C9H13O4P/c1-11-8-4-6-9(7-5-8)14(10,12-2)13-3/h4-7H,1-3H3

InChI Key

OPDVSBXFRVFBFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(OC)OC

Origin of Product

United States

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